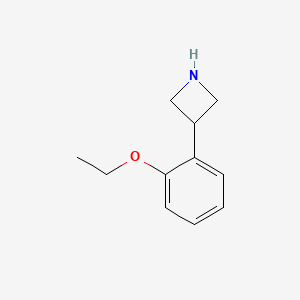
3-(2-Ethoxyphenyl)azetidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-Ethoxyphenyl)azetidine is a four-membered nitrogen-containing heterocycle with an ethoxyphenyl substituent at the 3-position. Azetidines are known for their significant ring strain, which imparts unique reactivity and stability compared to other nitrogen-containing heterocycles like aziridines and pyrrolidines .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Ethoxyphenyl)azetidine can be achieved through several methods:
[2+2] Cycloaddition Reactions: The aza Paternò–Büchi reaction, which involves the photochemical [2+2] cycloaddition between an imine and an alkene, is one of the most efficient ways to synthesize functionalized azetidines.
Nucleophilic Substitution: This method involves the nucleophilic substitution of nitrogen nucleophiles with prefunctionalized starting materials.
Reduction of β-Lactams: The reduction of β-lactams can also yield azetidines.
Industrial Production Methods
Industrial production methods for azetidines often involve scalable and efficient synthetic routes such as:
Chemical Reactions Analysis
Types of Reactions
3-(2-Ethoxyphenyl)azetidine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to yield corresponding oxidized products.
Reduction: Reduction reactions can convert the azetidine ring into more saturated derivatives.
Substitution: Nucleophilic substitution reactions can introduce different substituents at the nitrogen or carbon atoms of the azetidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles like potassium cyanide, potassium thiocyanate, and sodium azide are used in substitution reactions.
Major Products Formed
The major products formed from these reactions include various functionalized azetidines, such as 3-cyano, 3-thiocyano, and 3-azido azetidine derivatives .
Scientific Research Applications
3-(2-Ethoxyphenyl)azetidine has several scientific research applications:
Drug Discovery: Azetidines are used as motifs in drug discovery due to their unique reactivity and stability.
Polymer Synthesis: The compound is used in the synthesis of polymers with specific properties, such as antibacterial and antimicrobial coatings.
Chiral Templates: Azetidines serve as chiral templates in asymmetric synthesis.
Biological Studies: The compound is studied for its potential biological activities and interactions with various biomolecules.
Mechanism of Action
The mechanism of action of 3-(2-Ethoxyphenyl)azetidine involves its interaction with molecular targets through its strained four-membered ring. The ring strain facilitates the cleavage of nitrogen-carbon bonds, leading to various chemical transformations . The compound can interact with enzymes and receptors, modulating their activity and leading to specific biological effects .
Comparison with Similar Compounds
Similar Compounds
Pyrrolidines: Pyrrolidines are five-membered nitrogen-containing heterocycles with lower ring strain and reactivity compared to azetidines.
Uniqueness
3-(2-Ethoxyphenyl)azetidine is unique due to its intermediate ring strain, which provides a balance between reactivity and stability. This makes it a versatile compound for various synthetic and medicinal applications .
Properties
Molecular Formula |
C11H15NO |
|---|---|
Molecular Weight |
177.24 g/mol |
IUPAC Name |
3-(2-ethoxyphenyl)azetidine |
InChI |
InChI=1S/C11H15NO/c1-2-13-11-6-4-3-5-10(11)9-7-12-8-9/h3-6,9,12H,2,7-8H2,1H3 |
InChI Key |
UEFLQWJWIXBYKL-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=CC=C1C2CNC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-Ethyl-8-oxa-2-azaspiro[4.5]decane](/img/structure/B13531922.png)

![2-{[4-Cyano-5-(ethylsulfanyl)-1,2-thiazol-3-yl]oxy}aceticacid](/img/structure/B13531925.png)
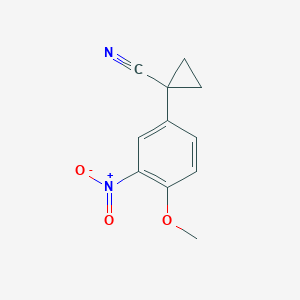
![Methyl 3'-methyl-2,3-dihydrospiro[indene-1,2'-oxirane]-3'-carboxylate](/img/structure/B13531950.png)
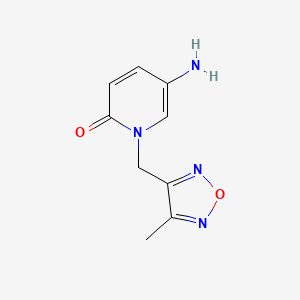

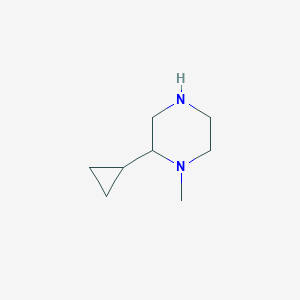

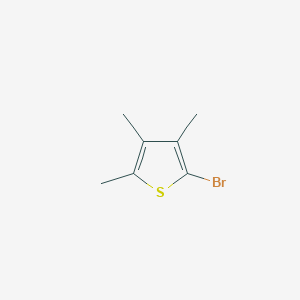
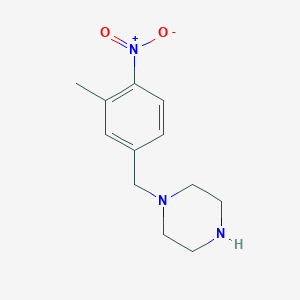

![6-[1-(Trifluoromethyl)cyclopropyl]pyridin-3-amine](/img/structure/B13531988.png)
![6,6-Dimethyl-5-oxa-8-azaspiro[3.5]nonane](/img/structure/B13531990.png)
